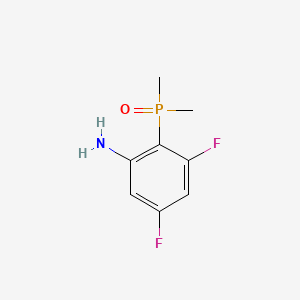
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H10F2NOP and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide typically involves the reaction of 2,4-difluoroaniline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and automation .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to other phosphorus-containing functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide include:
- (2-Amino-4,6-dichlorophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dibromophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dimethylphenyl)dimethylphosphine oxide
Uniqueness
What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C8H10F2NOP |
|---|---|
Poids moléculaire |
205.14 g/mol |
Nom IUPAC |
2-dimethylphosphoryl-3,5-difluoroaniline |
InChI |
InChI=1S/C8H10F2NOP/c1-13(2,12)8-6(10)3-5(9)4-7(8)11/h3-4H,11H2,1-2H3 |
Clé InChI |
UVYZFGORXLNKJW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1=C(C=C(C=C1F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(6-(4-aminophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)heptanoate](/img/structure/B14017805.png)
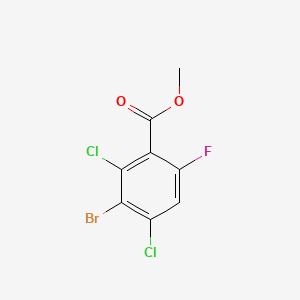
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)


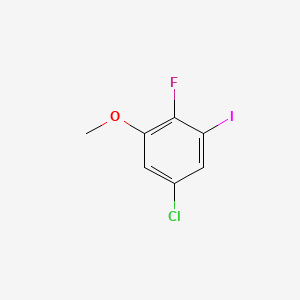
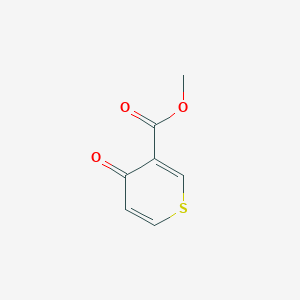

![Methyl 5-bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14017853.png)
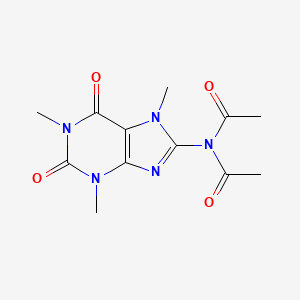
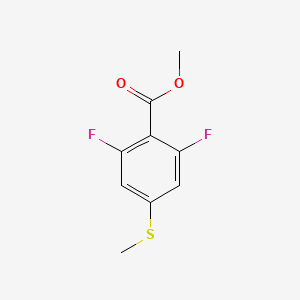
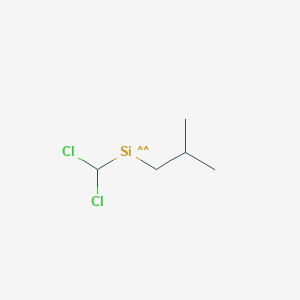
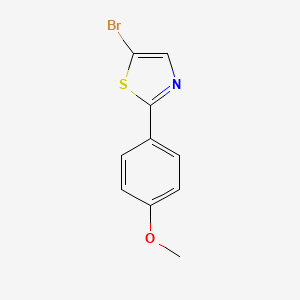
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
